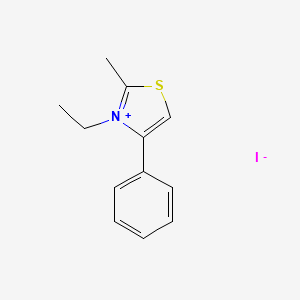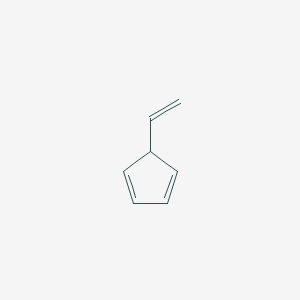
5-Ethenylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethenylcyclopenta-1,3-diene is an organic compound with the molecular formula C7H8. It is a derivative of cyclopentadiene, where one of the hydrogen atoms is replaced by an ethenyl group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylcyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with acetylene under specific conditions. This reaction can be catalyzed by transition metals to improve yield and selectivity. Another method involves the dehydrohalogenation of 5-haloethylcyclopentadiene using strong bases like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
5-Ethenylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert it to cyclopentane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of light or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons.
科学研究应用
5-Ethenylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity and as building blocks for bioactive compounds.
Medicine: Research is ongoing to explore its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-Ethenylcyclopenta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of the ethenyl group. This group can undergo addition reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
Cyclopentadiene: The parent compound without the ethenyl group.
5-Ethylcyclopenta-1,3-diene: A similar compound where the ethenyl group is replaced by an ethyl group.
1,3-Cyclohexadiene: A six-membered ring analog with similar reactivity.
Uniqueness
5-Ethenylcyclopenta-1,3-diene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo addition reactions and form complex structures sets it apart from other similar compounds.
属性
CAS 编号 |
29647-85-6 |
|---|---|
分子式 |
C7H8 |
分子量 |
92.14 g/mol |
IUPAC 名称 |
5-ethenylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h2-7H,1H2 |
InChI 键 |
NIZYPQPOJRRFOA-UHFFFAOYSA-N |
规范 SMILES |
C=CC1C=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
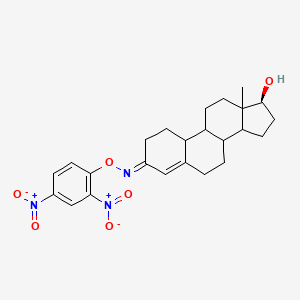
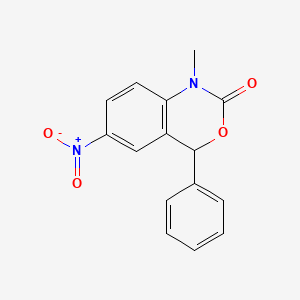

![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
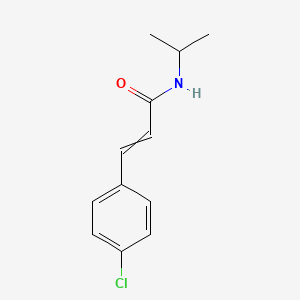
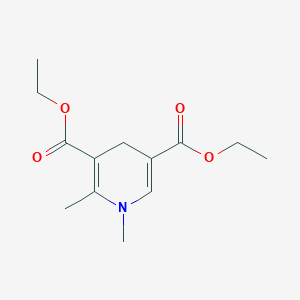
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)
![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
![3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14692405.png)
